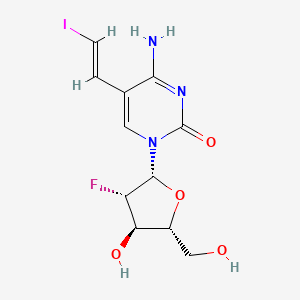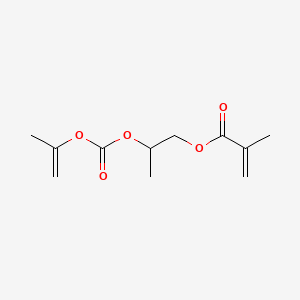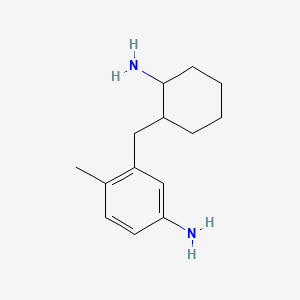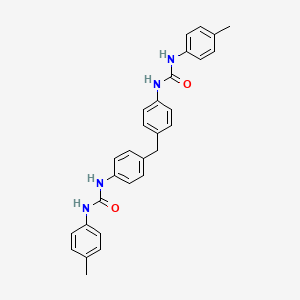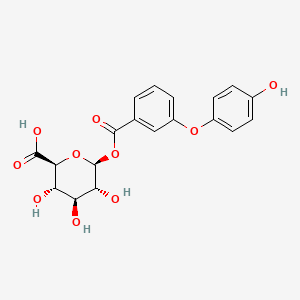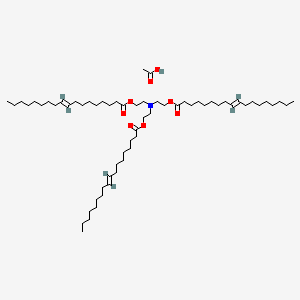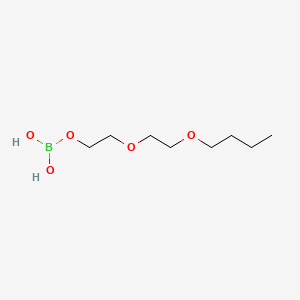
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid (H3BO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid (H3BO3) is a chemical compound that combines the properties of ethanol, 2-(2-butoxyethoxy)- and boric acid. This compound is known for its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(2-butoxyethoxy)-, ester with boric acid typically involves the esterification reaction between ethanol, 2-(2-butoxyethoxy)- and boric acid. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using advanced equipment and techniques to control reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures, pressures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the formation of new esters or other derivatives.
Scientific Research Applications
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into its potential medicinal properties and applications is ongoing.
Industry: The compound is used in industrial applications, such as in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, ester with boric acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in chemical reactions, the compound may act as a catalyst or reactant, while in biological systems, it may interact with cellular components to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethanol, 2-(2-butoxyethoxy)-, ester with boric acid include:
- Ethanol, 2-(2-butoxyethoxy)-, acetate
- Ethanol, 2-(2-butoxyethoxy)-
Uniqueness
Ethanol, 2-(2-butoxyethoxy)-, ester with boric acid is unique due to its combination of properties from both ethanol, 2-(2-butoxyethoxy)- and boric acid. This unique combination allows it to be used in a wide range of applications, from chemical synthesis to industrial production.
Properties
CAS No. |
93165-88-9 |
|---|---|
Molecular Formula |
C8H19BO5 |
Molecular Weight |
206.05 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethoxyboronic acid |
InChI |
InChI=1S/C8H19BO5/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h10-11H,2-8H2,1H3 |
InChI Key |
RUXGOWNYJORLEI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


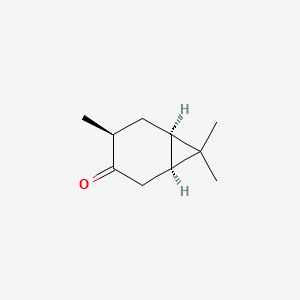
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

